molecular formula C20H21F2NO2 B2988338 (3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1251680-59-7

(3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No. B2988338
CAS RN: 1251680-59-7
M. Wt: 345.39
InChI Key: QIMLAMRGEHTBRT-UHFFFAOYSA-N
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Description

The compound (3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone is a novel chemical entity with potential applications in scientific research.

Scientific Research Applications

Antimicrobial Activity

Compounds with similar structures have been studied for their antimicrobial properties. This compound could potentially be evaluated against various strains of microorganisms to determine its effectiveness as an antimicrobial agent .

Molecular Docking Studies

Molecular docking is a method used to predict the interaction between a molecule and a target protein. This compound could be used in docking studies to predict its binding affinity and activity against specific proteins or enzymes .

Drug Design and Synthesis

The structural features of this compound suggest it could be a precursor or an intermediate in the synthesis of more complex molecules for drug development .

Anti-tubercular Agents

Related compounds have been designed and synthesized for their anti-tubercular activity. This compound might also be explored for potential use in tuberculosis therapy .

Mechanism of Action

Mode of Action

It is known that the compound contains a piperidine ring, which is a common structural motif in many bioactive molecules . The presence of this motif suggests that the compound may interact with biological targets in a similar manner to other piperidine-containing compounds.

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

properties

IUPAC Name

(3,4-difluorophenyl)-[3-(phenylmethoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO2/c21-18-9-8-17(11-19(18)22)20(24)23-10-4-7-16(12-23)14-25-13-15-5-2-1-3-6-15/h1-3,5-6,8-9,11,16H,4,7,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMLAMRGEHTBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone

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